molecular formula C17H25NOS B5652079 N,N-dicyclohexylthiophene-2-carboxamide

N,N-dicyclohexylthiophene-2-carboxamide

Cat. No.: B5652079
M. Wt: 291.5 g/mol
InChI Key: UBXFDXBDFVABGK-UHFFFAOYSA-N
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Description

N,N-dicyclohexylthiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms and a carboxamide group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexylthiophene-2-carboxamide can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with dicyclohexylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed for the reduction of the carboxamide group.

    Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

N,N-dicyclohexylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a potential ligand for binding studies.

    Industry: The compound is used in the development of organic electronic materials, such as organic field-effect transistors and organic light-emitting diodes.

Mechanism of Action

The mechanism of action of N,N-dicyclohexylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and carboxamide group allows for specific interactions with the target molecules, influencing their function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dicyclohexylcarbodiimide: Used as a coupling reagent in peptide synthesis.

    Thiophene-2-carboxamide: A simpler analog without the cyclohexyl groups.

    N,N-dicyclohexylthiophene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

N,N-dicyclohexylthiophene-2-carboxamide is unique due to the presence of both cyclohexyl groups and the thiophene ring, which confer specific chemical and physical properties. These structural features make it a versatile compound for various applications, particularly in the development of organic electronic materials and potential therapeutic agents.

Properties

IUPAC Name

N,N-dicyclohexylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NOS/c19-17(16-12-7-13-20-16)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h7,12-15H,1-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXFDXBDFVABGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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